8-Fluoro-6-methylquinoline-3-carboxylic acid
Overview
Description
8-Fluoro-6-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Biochemical Pathways
Quinoline derivatives are known to exhibit antimicrobial activity, suggesting they may interfere with bacterial protein synthesis or DNA replication . The specific pathways affected by this compound remain to be elucidated .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Fluoro-6-methylquinoline-3-carboxylic acid are not well-documented. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The compound’s metabolism and excretion pathways are currently unknown .
Result of Action
Given the known biological activities of other quinoline derivatives, it may have antimicrobial, anti-inflammatory, or anticancer effects .
Preparation Methods
The synthesis of 8-Fluoro-6-methylquinoline-3-carboxylic acid typically involves several steps, including cyclization and fluorination reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters to achieve consistent product quality.
Chemical Reactions Analysis
8-Fluoro-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline ring.
Scientific Research Applications
8-Fluoro-6-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of biological systems due to its potential interactions with biomolecules.
Medicine: Fluorinated quinoline derivatives, including this compound, have shown promise in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
8-Fluoro-6-methylquinoline-3-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:
- 6-Fluoroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 6,8-Difluoroquinoline-3-carboxylic acid
These compounds share similar structural features but differ in the position and number of fluorine atoms. The presence of fluorine atoms in different positions can significantly influence their chemical reactivity, biological activity, and physical properties. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Biological Activity
8-Fluoro-6-methylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antitubercular activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline backbone with a fluorine atom at the 8-position and a methyl group at the 6-position. This unique structure contributes to its biological activity and interaction with various molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study evaluating various derivatives revealed that compounds containing this structure showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in Table 1.
Compound | Target Organism | MIC (μM) |
---|---|---|
9a | E. coli | 15.0 |
9b | S. aureus | 12.5 |
9c | P. aeruginosa | 18.0 |
9d | A. niger | 20.0 |
These results suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapy .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable investigation demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values reported as follows:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 10.5 |
A549 | 12.2 |
This suggests that the compound may act as a promising lead for the development of new anticancer agents .
Antitubercular Activity
Recent studies have highlighted the antitubercular activity of derivatives based on the quinoline scaffold. For example, compounds derived from this compound were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values comparable to established antitubercular drugs such as isoniazid and pyrazinamide.
Compound | MIC (μM) | Comparison Drug | Drug MIC (μM) |
---|---|---|---|
9e | 6.68 | Isoniazid | 12.0 |
9f | 3.49 | Pyrazinamide | 20.0 |
These findings support the potential of this compound as a template for developing new treatments for tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that substituents at various positions on the quinoline ring can enhance or diminish biological activity:
- Fluorine Substitution : Enhances lipophilicity and cellular uptake.
- Methyl Group : Improves antimicrobial potency.
- Carboxylic Acid Group : Essential for interaction with biological targets.
Understanding these relationships is crucial for optimizing the design of more effective derivatives .
Case Studies
- Antimicrobial Screening : A series of synthesized quinoline derivatives were screened against multiple pathogens, revealing that specific substitutions led to enhanced activity against resistant strains.
- Cancer Cell Line Testing : In vitro assays showed that compounds based on this scaffold could effectively induce cell cycle arrest and apoptosis in cancer cells, warranting further investigation into their mechanism of action.
Properties
IUPAC Name |
8-fluoro-6-methylquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVHRJMGACMDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602823-79-9 | |
Record name | 8-fluoro-6-methylquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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